molecular formula C15H18N4S B2451756 N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393832-42-3

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2451756
CAS No.: 393832-42-3
M. Wt: 286.4
InChI Key: DNJSSKHNPABZTG-UHFFFAOYSA-N
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Description

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a pyrazine ring, which is further substituted with an ethyl group and a carbothioamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethylpyridin-4-amine with a suitable pyrazine derivative under cyclization conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, while reduction may produce N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-methanamine .

Scientific Research Applications

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Indole derivatives

Uniqueness

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and selectivity in various applications .

Biological Activity

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the ethyl and pyridine substituents. Various methods such as cyclization reactions and thiourea derivatives are utilized to achieve the desired structure.

2.1 Anticancer Properties

Research indicates that compounds similar to N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine derivatives exhibit notable anticancer activities. For instance, pyrazine-modified natural product derivatives have shown promising results against various cancer cell lines. In a study focusing on pyrazine hybrids, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer targets .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives are known for their antibacterial and antifungal activities. Studies have reported that modifications in the pyrazine structure can enhance these properties significantly. For example, certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

2.3 Neuroprotective Effects

Neuroprotective activities have been attributed to compounds containing pyridine and pyrazole moieties. Research has highlighted that these compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies on human neuroblastoma cell lines indicated that specific derivatives improved cell viability under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell survival and proliferation.

4. Case Studies

Several case studies have documented the efficacy of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazolo[3,4-c]pyrazole derivativesAnticancerShowed IC50 values < 100 nM against various cancer cells
Cinnamic acid-pyrazine derivativesNeuroprotectionEnhanced cell viability in oxidative stress models
Pyridine-thiourea hybridsAntimicrobialEffective against multiple bacterial strains

5. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities including anticancer, antimicrobial, and neuroprotective effects. Ongoing research into its mechanisms of action and further optimization could lead to significant advancements in therapeutic applications.

Properties

IUPAC Name

N-ethyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-17-15(20)19-11-10-18-9-3-4-13(18)14(19)12-5-7-16-8-6-12/h3-9,14H,2,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSSKHNPABZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN2C=CC=C2C1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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